1-(3,3-Dimethylbutyl)piperazin-2-one

CAS No.: 1249798-09-1

Cat. No.: VC5711065

Molecular Formula: C10H20N2O

Molecular Weight: 184.283

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249798-09-1 |

|---|---|

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.283 |

| IUPAC Name | 1-(3,3-dimethylbutyl)piperazin-2-one |

| Standard InChI | InChI=1S/C10H20N2O/c1-10(2,3)4-6-12-7-5-11-8-9(12)13/h11H,4-8H2,1-3H3 |

| Standard InChI Key | LGAQEYICZAQBPA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CCN1CCNCC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

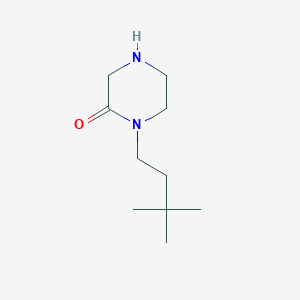

1-(3,3-Dimethylbutyl)piperazin-2-one consists of a six-membered piperazine ring with a ketone group at the 2-position and a branched 3,3-dimethylbutyl chain attached to the nitrogen atom at the 1-position. The IUPAC name, 1-(3,3-dimethylbutyl)piperazin-2-one, reflects this substitution pattern . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 184.28 g/mol | |

| SMILES | CC(C)(C)CCN1CCNCC1=O | |

| InChIKey | LGAQEYICZAQBPA-UHFFFAOYSA-N | |

| XLogP3-AA (Lipophilicity) | 1.2 |

The compound’s lipophilicity (XLogP3-AA = 1.2) suggests moderate membrane permeability, a trait relevant to its pharmacokinetic profile .

Physicochemical Characteristics

Experimental data on melting and boiling points remain limited, but computed properties provide insights into its behavior:

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 | |

| Topological Polar Surface Area | 29.5 Ų |

The compound’s polar surface area indicates moderate solubility in aqueous media, while its three rotatable bonds suggest conformational flexibility .

Synthesis and Derivative Formation

Synthesis of the Base Compound

1-(3,3-Dimethylbutyl)piperazin-2-one is typically synthesized via nucleophilic substitution reactions. A common route involves:

-

Alkylation of Piperazin-2-one: Reacting piperazin-2-one with 1-bromo-3,3-dimethylbutane in the presence of a base like potassium carbonate.

-

Purification: Column chromatography or recrystallization to isolate the product .

The reaction’s efficiency depends on solvent choice (e.g., dimethylformamide) and temperature (typically 80–100°C).

Hydrochloride Salt Formation

The hydrochloride derivative (, MW 220.74 g/mol) is prepared by treating the free base with hydrochloric acid. This salt form enhances solubility for in vitro assays:

| Property | Hydrochloride Form | Source |

|---|---|---|

| Molecular Formula | ||

| SMILES | CC(C)(C)CCN1CCNCC1=O.Cl |

Research Applications

Neuroscience Studies

1-(3,3-Dimethylbutyl)piperazin-2-one hydrochloride is utilized in:

-

In Vitro Receptor Binding Assays: To quantify affinity for neurotransmitter receptors.

-

Behavioral Models: Testing anxiolytic efficacy in rodent elevated plus-maze tests.

Oncology Research

The compound’s kinase inhibitory potential is explored in:

-

Cell Proliferation Assays: Using MTT or BrdU incorporation in cancer cell lines.

-

Xenograft Models: Evaluating tumor growth suppression in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume